molecular formula C17H17BrO3 B8198179 3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde

3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde

Cat. No.: B8198179
M. Wt: 349.2 g/mol
InChI Key: ACKWKYYUKPPHQC-UHFFFAOYSA-N
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Description

3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde core substituted with a benzyloxy-propoxy group and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde typically involves multiple steps. One common method starts with the preparation of 3-(3-Benzyloxy-propoxy)-2-hydroxybenzaldehyde. This intermediate can be synthesized by reacting 2,3-dihydroxybenzaldehyde with sodium tert-butoxide in dimethyl sulfoxide, followed by the addition of 1-(3-bromopropoxy)methylbenzene . The resulting product is then brominated to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

    Oxidation: 3-(3-Benzyloxy-propoxy)-2-bromo-benzoic acid.

    Reduction: 3-(3-Benzyloxy-propoxy)-2-bromo-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine was attached. This results in the formation of a new carbon-nucleophile bond and the release of bromide ion.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the benzyloxy-propoxy group and the bromine atom on the benzaldehyde core. This combination of functional groups imparts distinct reactivity and potential for further chemical modifications, making it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

2-bromo-3-(3-phenylmethoxypropoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO3/c18-17-15(12-19)8-4-9-16(17)21-11-5-10-20-13-14-6-2-1-3-7-14/h1-4,6-9,12H,5,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKWKYYUKPPHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCOC2=CC=CC(=C2Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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